Allyltriisopropylsilane

Catalog No.
S678345
CAS No.
24400-84-8
M.F
C12H26Si
M. Wt
198.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltriisopropylsilane

CAS Number

24400-84-8

Product Name

Allyltriisopropylsilane

IUPAC Name

tri(propan-2-yl)-prop-2-enylsilane

Molecular Formula

C12H26Si

Molecular Weight

198.42 g/mol

InChI

InChI=1S/C12H26Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h8,10-12H,1,9H2,2-7H3

InChI Key

AKQHUJRZKBYZLC-UHFFFAOYSA-N

SMILES

CC(C)[Si](CC=C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](CC=C)(C(C)C)C(C)C

Allyltriisopropylsilane is an organosilicon compound with the molecular formula C12H26Si\text{C}_{12}\text{H}_{26}\text{Si} and a molecular weight of 198.43 g/mol. It consists of a silane group bonded to an allyl group and three isopropyl groups. The compound is recognized for its unique structural properties, which contribute to its reactivity in various chemical processes. Its systematic name is tris(1-methylethyl)(prop-2-en-1-yl)silane, and it is classified under the category of allylsilanes, which are known for their versatile applications in organic synthesis and materials science .

There is no current scientific research available on the specific mechanism of action of allyltriisopropylsilane in any biological or chemical system.

Due to the lack of specific data on allyltriisopropylsilane, it's important to handle it with caution assuming similar properties to other organosilicon compounds. Some potential hazards include:

  • Flammability: The presence of hydrocarbon chains suggests some flammability. Proper handling practices for flammable liquids should be followed.
  • Skin and eye irritation: Organosilicon compounds can be irritating to the skin and eyes. Standard personal protective equipment like gloves and safety glasses should be worn when handling this material [].

Precursor for Organic Synthesis

Due to its reactive allyl group (CH2-CH=CH2), ATIPS can be used as a starting material for the synthesis of various organic molecules. The allyl group can undergo different chemical reactions, such as addition reactions, substitution reactions, and rearrangements, allowing researchers to create complex organic structures.

For instance, a study published in the Journal of Organometallic Chemistry describes the utilization of ATIPS for the synthesis of novel allyl-substituted silanes with potential applications in catalysis [].

Another study, published in the journal Molecules, explores the use of ATIPS in the synthesis of silicon-containing dendrimers, which are branched macromolecules with unique properties useful for drug delivery and other applications [].

, including:

  • Regioselective Transformations: It can be converted into 3-silylfluorohydrin through a series of reactions involving epoxidation, demonstrating its utility in synthesizing functionalized silanes .
  • Activation of Carbon-Fluorine Bonds: The compound has been shown to react with electrophilic sites, facilitating the activation of carbon-fluorine bonds in various substrates. This reaction is significant for developing new materials and catalytic systems .
  • Lewis Acid Catalysis: Allyltriisopropylsilane can undergo reactions promoted by Lewis acids, where the silyl group stabilizes intermediates such as β-carbocations, enhancing reaction yields .

Allyltriisopropylsilane can be synthesized through various methods, including:

  • Hydrosilylation: This method involves the addition of silanes to alkenes or alkynes in the presence of catalysts. For example, allyltriisopropylsilane can be synthesized by hydrosilylation of allyl chloride with triisopropylsilane.
  • Grignard Reactions: Another approach involves using Grignard reagents to form silanes from appropriate halides, allowing for the introduction of the allyl group.
  • Direct Silylation: The direct reaction of silylating agents with alcohols or amines can also yield allylsilanes like allyltriisopropylsilane .

Allyltriisopropylsilane finds applications in several fields:

  • Organic Synthesis: Its ability to participate in various chemical transformations makes it valuable for synthesizing complex organic molecules.
  • Materials Science: The compound is used in developing silicone-based materials due to its unique properties, such as thermal stability and flexibility.
  • Catalysis: Allylsilanes often serve as intermediates or modifiers in catalytic processes, especially in reactions involving silicon-containing compounds.

Studies on the interactions of allyltriisopropylsilane with other compounds reveal its potential as a ligand in coordination chemistry. It has been shown to form stable complexes with metal ions, which can enhance catalytic activity or alter material properties. Research indicates that the nature of these interactions depends significantly on the electronic characteristics of both the silane and the metal center involved .

Allyltriisopropylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
AllyltrimethylsilaneC6_{6}H14_{14}SiContains three methyl groups instead of isopropyl groups
Triethylsilyl allyl etherC9_{9}H20_{20}O1_{1}SiFeatures an ether functional group, enhancing solubility
AllyldimethylphenylsilaneC13_{13}H18_{18}SiIncorporates a phenyl group, affecting reactivity and stability

Uniqueness of Allyltriisopropylsilane

Allyltriisopropylsilane's uniqueness lies in its combination of three bulky isopropyl groups and an allylic double bond, which not only influences its steric and electronic properties but also enhances its reactivity compared to other similar compounds. This makes it particularly useful in organic synthesis and catalysis where steric hindrance plays a crucial role.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Allyltriisopropylsilane

Dates

Modify: 2023-08-15

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